Product packaging for 4-(4-Pyridyl)aniline dihydrochloride(Cat. No.:CAS No. 1197193-38-6)

4-(4-Pyridyl)aniline dihydrochloride

Cat. No.: B599095
CAS No.: 1197193-38-6
M. Wt: 243.131
InChI Key: CFNGVKLTESTAAV-UHFFFAOYSA-N
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Description

Significance of Pyridyl-Aniline Scaffolds in Advanced Chemical Systems

The pyridyl-aniline framework is a privileged scaffold in modern chemistry due to its versatile coordination properties and its role as a key building block in the synthesis of more complex functional molecules. The presence of two distinct nitrogen-containing groups—the pyridine (B92270) ring nitrogen and the exocyclic amino group—allows these molecules to act as ligands, particularly bidentate ligands, which can coordinate with metal centers to form stable complexes. nih.govnih.gov This characteristic is fundamental to their application in catalysis and materials science.

In the realm of medicinal chemistry , pyridyl-aniline derivatives are of significant interest. For instance, 2-(Pyridin-2-yl)aniline has been developed as a removable directing group to facilitate copper-mediated C-H amination, a crucial reaction in the synthesis of complex organic molecules. rsc.orgnih.gov Furthermore, derivatives incorporating the pyridyl-aniline core have been investigated as potent dual inhibitors of Mer and c-Met kinases, which are targets for anticancer drug development. nih.gov The scaffold's ability to interact with biological targets is also highlighted by research into its incorporation into inhibitors for Fyn and GSK-3β kinases, which have neuromodulatory properties. acs.org The development of platinum(II) and palladium(II) complexes with bidentate N-donor ligands derived from pyridyl-aniline structures has shown promise in creating agents with antitumoral and antiviral activities. nih.gov

In materials science , pyridyl-aniline and its analogues are utilized as building blocks for coordination polymers and metal-organic frameworks (MOFs). rsc.orgacs.orgrsc.org These materials are constructed by linking metal ions or clusters with organic ligands like pyridyl-anilines to create extended, often porous, structures. The specific geometry and electronic properties of the pyridyl-aniline ligand influence the resulting architecture and properties of the MOF, which can include applications in gas storage, separation, and sensing. rsc.org For example, 4-(4-Aminophenyl)pyridine is listed as a building block for small molecule semiconductors, indicating its utility in organic electronics. tcichemicals.com

In the field of catalysis , the bidentate nature of pyridyl-aniline scaffolds is leveraged in the design of ligands for transition metal catalysts. These ligands play a crucial role in modulating the reactivity and selectivity of catalytic cycles, such as in gold-catalyzed cross-coupling reactions. acs.org The electronic properties of the aniline (B41778) and pyridine rings can be fine-tuned through substitution, allowing for the rational design of ligands for specific catalytic transformations. acs.org Copper-catalyzed oxidative coupling reactions have also utilized pyridyl-based ligands to synthesize complex diamine structures. acs.org

Historical Context of Related Diamine and Heterocyclic Analogues in Academic Inquiry

The academic interest in compounds like 4-(4-Pyridyl)aniline dihydrochloride (B599025) is built upon a long history of research into its constituent parts: aromatic diamines and nitrogen-containing heterocycles.

Aromatic diamines , such as the isomers of phenylenediamine, have been known for over a century. wikipedia.org Their initial importance was tied to the dye industry and later as key monomers in the development of high-performance polymers like polyamides and polyureas. wikipedia.org The synthesis of aromatic diamines has been a subject of continuous research, with early methods often involving harsh conditions. Over time, more efficient catalytic processes were developed to improve yields and reduce byproducts. google.com The study of diamines also extended into their biological roles and their use in coordination chemistry. wikipedia.orgnih.gov

The history of heterocyclic chemistry dates back to the 19th century with the discovery of simple heterocycles like imidazole (B134444) (first reported in 1858) and pyridine. wikipedia.org These discoveries opened up a vast new area of organic chemistry. wikipedia.org Initially, applications were found in dyes, but their significance grew exponentially as their presence in natural products, such as alkaloids and nucleic acids, was uncovered. wikipedia.org The development of synthetic methodologies to create and functionalize heterocyclic rings has been a central theme in organic chemistry, enabling the synthesis of a wide array of pharmaceuticals and functional materials. rsc.org

The conceptual merging of these two fields—combining aromatic diamines and heterocycles into a single molecule—led to the development of ligands like 2,2'-bipyridine (B1663995) and its analogues. Researchers began to explore ligands where one pyridine ring was replaced by other heterocycles, such as pyrrole, to study the effect on the electronic properties and coordination chemistry of the resulting metal complexes. nih.gov This line of inquiry paved the way for the creation of a diverse family of bidentate and polydentate ligands, including the pyridyl-anilines, which offer a different geometric and electronic profile for metal coordination compared to their symmetrical bipyridine counterparts. The synthesis of these hybrid structures has been advanced by the development of modern cross-coupling reactions.

Scope of Research Endeavors Pertaining to 4-(4-Pyridyl)aniline Dihydrochloride

Research specifically involving 4-(4-Pyridyl)aniline and its dihydrochloride salt spans several areas of chemical science, primarily focusing on its use as a versatile building block in organic synthesis and materials science.

One notable application of the parent compound, 4-(4-Pyridyl)aniline, is in the synthesis of novel cardioactive agents. It can be diazotized, nitrated, and subsequently reduced to form 2-Amino-4-(4-pyridyl)phenol, a compound investigated for its ability to increase cardiac contractility. chemicalbook.com This highlights its potential as a scaffold in medicinal chemistry discovery programs.

In the field of materials science, 4-(4-Pyridyl)aniline is recognized as a building block for phenylpyridines, which are used in small molecule semiconductors. tcichemicals.com Its rigid structure and potential for electronic delocalization between the two aromatic rings make it a candidate for creating organic electronic materials. Furthermore, its ability to act as a linker molecule has been exploited in the construction of coordination polymers. acs.org The pyridine and aniline functionalities provide multiple coordination sites, allowing for the formation of diverse and complex supramolecular architectures when reacted with metal ions.

While much of the published research focuses on the free base, the dihydrochloride salt (CAS 548768-98-5 for a related piperidinyl analog, with the specific CAS for the pyridyl dihydrochloride not being uniformly cited) is commercially available and serves as a practical starting material. nih.gov The salt form generally offers improved stability and solubility in certain solvents compared to the free base, which can be advantageous in specific reaction setups, particularly in aqueous or protic media. Researchers may use the dihydrochloride form to ensure accurate stoichiometry in reactions or to facilitate handling of the compound. The use of the dihydrochloride implies that the subsequent reaction step likely involves either a deprotonation to generate the neutral ligand in situ or conditions where the protonated form is reactive.

The table below summarizes the key computed properties of 4-(4-Pyridyl)aniline and a related dihydrochloride structure.

Property4-(4-Pyridyl)aniline4-(Piperidin-4-yl)aniline Dihydrochloride
Molecular Formula C₁₁H₁₀N₂C₁₁H₁₈Cl₂N₂
Molar Mass 170.21 g/mol 249.18 g/mol
CAS Number 13296-04-3548768-98-5
IUPAC Name 4-pyridin-4-ylaniline4-piperidin-4-ylaniline;dihydrochloride
Data sourced from PubChem. nih.govnih.gov

The research endeavors, therefore, leverage the unique electronic and structural features of the 4-(4-Pyridyl)aniline scaffold. The dihydrochloride salt represents a stable and convenient chemical entry point for chemists to access this versatile building block for applications ranging from potential pharmaceuticals to advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12Cl2N2 B599095 4-(4-Pyridyl)aniline dihydrochloride CAS No. 1197193-38-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-4-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2.2ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;;/h1-8H,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNGVKLTESTAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Pyridyl Aniline Dihydrochloride and Analogous Structures

Catalytic Hydrogenation Pathways from Nitro-Substituted Precursors

A prevalent method for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. This transformation is of significant industrial importance for producing intermediates for pharmaceuticals and dyes. google.comresearchgate.net The synthesis of 4-(4-Pyridyl)aniline can be achieved by the reduction of a 4-(4-nitrophenyl)pyridine (B1584209) precursor. Catalytic hydrogenation is a widely used technique for this purpose due to its efficiency and cleaner reaction profiles compared to stoichiometric metal/acid reductions. researchgate.netjsynthchem.com

Application of Palladium-on-Carbon (Pd/C) Systems in Reductive Transformations

Palladium supported on activated carbon (Pd/C) is a highly effective and extensively used heterogeneous catalyst for hydrogenation reactions in organic synthesis. wikipedia.orgmdpi.com It is employed in the reduction of various functional groups, including the conversion of nitro compounds to amines. wikipedia.orgcommonorganicchemistry.comsciencemadness.org The activated carbon support provides a large surface area for the palladium metal, maximizing its catalytic activity. wikipedia.orgsciencemadness.org

The reduction of nitroarenes using Pd/C is typically carried out under a hydrogen atmosphere (H2 gas), often at atmospheric or slightly elevated pressure. researchgate.netcommonorganicchemistry.com The process involves the adsorption of the nitro compound and hydrogen onto the palladium surface, followed by the stepwise reduction of the nitro group to a nitroso, then a hydroxylamine (B1172632) intermediate, and finally to the amine. google.com The efficiency of the Pd/C catalyst is influenced by properties such as palladium distribution, oxidation state, and water content. mdpi.com Solvents like ethanol, methanol, or ethyl acetate (B1210297) are commonly used for these reactions. commonorganicchemistry.com

Table 1: Typical Reaction Conditions for Pd/C Catalyzed Nitroarene Reduction

Parameter Condition Source(s)
Catalyst 5% or 10% Palladium on Carbon (Pd/C) wikipedia.orgcommonorganicchemistry.com
Hydrogen Source Hydrogen gas (H₂) researchgate.netcommonorganicchemistry.com
Solvent Ethanol (EtOH), Methanol (MeOH), Ethyl Acetate (EtOAc) commonorganicchemistry.com
Temperature Room Temperature to elevated temperatures (e.g., 60-90 °C) researchgate.netcommonorganicchemistry.com

| Pressure | Atmospheric pressure (balloon) to higher pressures (e.g., 2 MPa) | researchgate.netcommonorganicchemistry.com |

Chemoselective Reduction Strategies

In the synthesis of complex molecules, it is often necessary to reduce a nitro group selectively in the presence of other reducible functional groups. Chemoselectivity is a significant challenge, as many reducing agents can also affect groups like esters, amides, nitriles, or halides. researchgate.netnih.gov

Catalytic hydrogenation can be tailored to achieve high chemoselectivity. For instance, by carefully selecting the catalyst and reaction conditions, the nitro group in a substituted nitroarene can be reduced without affecting other sensitive functionalities. researchgate.net While strong reducing agents like lithium aluminum hydride are generally not used for reducing aryl nitro compounds due to the formation of byproducts, catalytic transfer hydrogenation offers a milder alternative. researchgate.netwikipedia.org This method uses hydrogen donors like formic acid or hydrazine (B178648) in conjunction with a catalyst like Pd/C. mdpi.comwikipedia.org

It has been demonstrated that certain catalytic systems can selectively reduce nitro groups even in the presence of other functionalities. For example, specific catalysts have been developed to reduce nitroaromatics to their corresponding amines with high selectivity, leaving co-existing reducible groups untouched. nih.govresearchgate.netrsc.org The addition of catalytic amounts of certain compounds, such as those containing vanadium, to hydrogenation reactions has been shown to prevent the accumulation of hydroxylamine intermediates and improve the purity of the final amine product. google.com

Table 2: Examples of Chemoselective Nitro Group Reduction

Substrate with Functional Groups Catalyst System Result Source(s)
Nitroarenes with ester, amide, or halide groups Zinc metal and NH₄Cl in water Nitro group is selectively reduced researchgate.net
Nitroarenes with various functional groups Fe(OH)x/Pt Selective hydrogenation of the nitro group researchgate.net
Nitrofurazone (contains multiple functional groups) Fe₃O₄-MWCNTs@PEI-Ag Selective reduction of the nitro group nih.govrsc.org

Nucleophilic Substitution Approaches for Aryl-Pyridyl Linkages

The formation of the bond between the pyridine (B92270) ring and the aniline (B41778) ring can be accomplished through nucleophilic substitution reactions. In this context, the pyridine ring, particularly when activated, acts as an electrophile, and the aniline derivative acts as the nucleophile.

Alkylation Reactions Involving Pyridine Derivatives and Aniline Moieties

Direct C-H alkylation of pyridine rings is a challenging endeavor due to issues with regioselectivity, often resulting in mixtures of isomers. nih.gov However, strategies have been developed to control the position of functionalization. For the synthesis of 4-substituted pyridines, one approach involves using a pre-functionalized pyridine, such as a 4-halopyridine. The halogen atom at the C-4 position makes the carbon atom susceptible to nucleophilic attack.

In such a reaction, an aniline derivative can act as the nucleophile, displacing the halide from the 4-position of the pyridine ring to form the desired 4-(aryl)pyridine structure. The reactivity of the pyridine ring towards nucleophilic substitution can be enhanced by the presence of electron-withdrawing groups. youtube.com A patent describes the nucleophilic substitution reaction between 4-chloro Pyridine hydrochloride and alkylamines, which can be extended to aryl amines like aniline, to produce 4-alkanamine yl pyridines under controlled conditions by using an inhibitor like sodium fluoride (B91410) or potassium fluoride. google.com

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in synthetic chemistry, often leading to significant reductions in reaction times, increased yields, and cleaner product formation compared to conventional heating methods. nih.govresearchgate.net The use of microwave irradiation can be particularly beneficial for reactions that typically require high temperatures and long durations. organic-chemistry.org

In the context of pyridyl-aniline synthesis, microwave assistance can be applied to nucleophilic substitution or cross-coupling reactions. For example, the synthesis of substituted anilides has been achieved through the direct reaction of an acid or ester with substituted anilines under microwave irradiation, demonstrating an efficient, one-step method. nih.gov Similarly, various pyridine and quinoline (B57606) derivatives have been synthesized efficiently using one-pot, multi-component reactions under microwave conditions. mdpi.comacs.org These methods offer rapid and cost-effective strategies for preparing diverse heterocyclic compounds. acs.org The Bohlmann-Rahtz pyridine synthesis, for instance, shows superior yields in shorter times under microwave irradiation compared to conventional heating. organic-chemistry.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Heating Microwave-Assisted Synthesis (MAOS) Source(s)
Bohlmann-Rahtz Pyridine Synthesis Two-step process, high temperature One-pot reaction, 10-20 minutes, higher yields researchgate.netorganic-chemistry.org
Three-Component Pyridine Synthesis Long reaction times (e.g., 20h), no product Shorter reaction times, yields up to 63% acs.org

| Anilide Synthesis | Often requires expensive coupling reagents, by-products | Direct reaction, higher yields, shorter times | nih.gov |

Ullmann-Type C-N Cross-Coupling Reactions in Pyridyl-Aniline Synthesis

The Ullmann condensation, or Ullmann-type reaction, is a classic method for forming carbon-nitrogen (C-N) bonds, typically involving the copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol. unito.it This reaction has seen a resurgence with the development of new ligands and catalytic systems that allow the reaction to proceed under milder conditions with improved yields and functional group tolerance. unito.itresearchgate.net

For the synthesis of 4-(4-Pyridyl)aniline analogues, an Ullmann-type C-N cross-coupling can be employed between a 4-halopyridine (such as 4-chloropyridine) and an aniline derivative. mdpi.com The reaction is catalyzed by a copper(I) source, such as copper(I) chloride (CuCl) or copper(I) iodide (CuI), often in the presence of a base like potassium carbonate (K₂CO₃) and sometimes a ligand to stabilize the copper catalyst and promote the reaction. researchgate.netmdpi.comacs.org

Research has shown that recyclable copper(I) catalysts supported on resins can efficiently catalyze the C-N cross-coupling of 4-chloropyridinium chloride with various anilines. mdpi.com Depending on the electronic properties of the aniline and the base used, the reaction can yield either N-(pyridin-4-yl)benzene amines or N,N-bis(pyridine-4-yl)benzene amines. mdpi.com The development of new ligands, such as 1-methyl-imidazole, has further improved the efficiency of these reactions, allowing for low catalyst and ligand loading while achieving high yields. acs.org While traditionally copper-based, palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) have also become powerful methods for synthesizing anilines and their derivatives. researchgate.netsamaterials.com

Table 4: Examples of Ullmann-Type C-N Cross-Coupling Reactions

Aryl Halide Amine Catalyst/Ligand/Base Product Type Source(s)
4-Chloropyridinium chloride Anilines with EDG/EWG Cu(I) on polyacrylate resin / K₂CO₃ N-(pyridin-4-yl)benzene amines and/or N,N-bis(pyridine-4-yl)benzene amines mdpi.com
2-Bromopyridine derivatives Carbazoles CuCl / 1-methyl-imidazole / t-BuOLi N-heteroarylcarbazole derivatives acs.org
Ortho halogenated N-substituted pyrrolo[3,4-c]pyridine-1,3,6(5H)-triones (Intramolecular) CuI / K₂CO₃ Fused tetracyclic heterocycles researchgate.net

Development of Supported Catalytic Systems for C-N Bond Formation

The formation of the C-N bond in structures like 4-(4-Pyridyl)aniline is frequently achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.net To enhance the practicality, cost-effectiveness, and environmental sustainability of these processes, significant effort has been directed towards developing supported catalytic systems. These systems immobilize the active catalyst on a solid support, which facilitates easier separation from the reaction mixture, catalyst recycling, and often leads to improved stability.

A notable advancement in this area is the use of magnetically recoverable catalysts. rsc.org For instance, Schiff base complexes of copper(II) supported on iron oxide (Fe₃O₄) magnetic nanoparticles have been developed. These catalysts have proven effective in the synthesis of various pyridine derivatives. One such system, Fe₃O₄@SiO₂-acac-2ATP-Cu(II) MNPs, was successfully employed as a catalyst in the three-component reaction of aldehydes, malononitrile (B47326), and 3-cyano-6-hydroxy-4-methyl pyridine-2(1H)-one to produce 4H-pyrano[2,3-b]pyridine derivatives under solvent-free conditions. rsc.org Similarly, palladium complexes immobilized on mesoporous silica (B1680970) have been shown to be highly efficient and reusable for C-N bond formation. rsc.org The development of air-stable nickel precatalysts has also expanded the scope of C-N cross-coupling, allowing for the amination of a wide variety of aryl electrophiles with amines under milder conditions. mit.edu

Table 1: Examples of Supported Catalytic Systems for Pyridine Synthesis

Catalyst System Support Material Reaction Type Key Advantages
Copper(II) Schiff base complex Fe₃O₄ Magnetic Nanoparticles Three-component reaction Magnetically separable, reusable, solvent-free conditions. rsc.org
Palladium complex Mesoporous Silica Carbon-carbon and C-N bond formation Highly efficient, reusable. rsc.org
Nickel Precatalyst (Not specified) C-N cross-coupling Air-stable, broad substrate scope, compatible with weak base. mit.edu

Influence of Electronic Effects on Aniline Substrates in Product Selectivity

The electronic properties of substituents on the aniline ring play a crucial role in determining the reactivity and selectivity of C-N bond formation reactions. The nucleophilicity of the aniline's nitrogen atom is directly modulated by these substituents, which in turn affects the rate and outcome of the coupling process.

Studies on substituted benzylidene anilines, which serve as models for the core structure, have provided valuable insights. nih.gov In these systems, electron-donating groups (e.g., -Me, -OMe) on the aniline ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and generally facilitating the C-N coupling reaction. Conversely, electron-withdrawing substituents (e.g., -NO₂, -CN) decrease the nitrogen's nucleophilicity, which can hinder the reaction. nih.gov

In the context of palladium- or nickel-catalyzed amination, the electronic nature of the aniline substrate can be a limiting factor. For example, anilines with low nucleophilicity may not be suitable coupling partners under certain conditions. acs.org Furthermore, electron-rich aryl halides can sometimes lead to lower yields, possibly due to slower oxidative addition steps or oxidative degradation of the products. acs.org The interplay of electronic effects between the aniline substrate and the coupling partner is complex; electron-withdrawing groups on one ring can systematically modify the sensitivity of the reactive center to the electronic effects of substituents on the other ring. nih.gov This delicate electronic balance must be considered to achieve optimal product selectivity and yield.

Multi-Component Reactions in Pyridine Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, have become a cornerstone of modern synthetic chemistry for their efficiency and atom economy. researchgate.netbohrium.com They offer a powerful and convergent approach to constructing complex molecular architectures like substituted pyridines from simple and readily available starting materials. researchgate.netbohrium.com

Three- and Four-Component Cyclization Protocols

The synthesis of the pyridine ring is well-suited to MCR strategies, with numerous three- and four-component protocols being developed. taylorfrancis.com These methods allow for the rapid assembly of highly functionalized pyridine derivatives with a high degree of molecular diversity.

Three-Component Reactions: A common and versatile approach involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile or ethyl cyanoacetate), and a thiol or other nucleophile. acs.orgacs.org For example, a one-pot condensation of aldehydes, malononitrile, and thiophenols, promoted by a basic ionic liquid, can produce 2-amino-3,5-dicyano-6-sulfanyl pyridines in high yields at room temperature, avoiding the formation of byproducts often seen with conventional bases. acs.orgacs.org Another strategy involves the reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate to yield polysubstituted pyridines. organic-chemistry.org

Four-Component Reactions: These protocols offer even greater complexity in a single step. An environmentally friendly four-component reaction for synthesizing novel pyridine derivatives involves reacting p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate under microwave irradiation. nih.govacs.org This method provides excellent yields in very short reaction times. nih.govacs.org Another robust four-component protocol uses silica gel as a recyclable catalyst for the reaction of a substituted benzaldehyde, a substituted aniline, malononitrile, and a 1,3-dicarbonyl compound, affording polysubstituted pyridines in high yields. tandfonline.com A solvent-free, one-pot annulation of aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium acetate has also been described for the synthesis of 2,3,4,6-tetraarylpyridines. acs.org

Table 2: Selected Multi-Component Reactions for Pyridine Synthesis

No. of Components Reactants Catalyst/Conditions Product Type Reference
Three Aldehydes, Malononitrile, Thiophenols Basic Ionic Liquid ([bmIm]OH) 2-Amino-3,5-dicyano-6-sulfanylpyridines acs.orgacs.org
Three Aldehydes, Phosphorus Ylides, Propargyl Azide (Cascade Reaction) Polysubstituted Pyridines organic-chemistry.org
Four p-Formylphenyl-4-toluenesulfonate, Ethyl Cyanoacetate, Acetophenone derivatives, Ammonium Acetate Microwave Irradiation Substituted 3-Pyridine Derivatives nih.govacs.org
Four Benzaldehyde, Aniline, Malononitrile, 1,3-Dicarbonyl Compound Silica Gel (SiO₂) Poly-substituted Pyridines tandfonline.com

Catalyst-Mediated Approaches to Substituted Pyridines

Catalysis is often essential for the success and efficiency of multi-component reactions leading to pyridine derivatives. A wide array of catalysts, including transition metals, simple inorganic compounds, and organocatalysts, have been employed to mediate these complex transformations. rsc.orgacsgcipr.org

Metal catalysts are widely used due to their ability to facilitate pathways that are otherwise inaccessible. acsgcipr.org Silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides provides a domino reaction pathway to fully substituted pyridines. rsc.org Copper salts are also effective, for instance in the synergistic catalysis with a secondary amine for the [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes. organic-chemistry.org A simple, modular synthesis of highly substituted pyridines has been achieved through a cascade reaction initiated by a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov

More recently, metal-free approaches have gained traction. chemistryviews.org A deoxygenative three-component reaction involving alcohols, styrenes, and cyanopyridines has been developed using an N-heterocyclic carbene (NHC) activator and a photocatalyst under blue LED irradiation. chemistryviews.org This radical-based method allows for the synthesis of substituted pyridines under mild conditions. chemistryviews.org

Derivatization and Functionalization Strategies Post-Synthesis

Once the core 4-(4-Pyridyl)aniline structure is synthesized, further modifications can be carried out to introduce new functional groups and modulate the molecule's properties.

Electrophilic Aromatic Substitution on Aniline Moieties

The aniline ring in the 4-(4-Pyridyl)aniline molecule is highly susceptible to electrophilic aromatic substitution (EAS). The amino group (-NH₂) is a powerful activating and ortho-, para-directing group due to its ability to donate its lone pair of electrons into the benzene (B151609) ring, thereby increasing the electron density at the ortho and para positions. byjus.com

This high reactivity means that reactions like halogenation can proceed readily. For instance, the reaction of aniline with bromine water at room temperature leads to the rapid formation of a white precipitate of 2,4,6-tribromoaniline. byjus.com Monosubstitution can be difficult to control due to this high activation. libretexts.org

To achieve greater control and selectivity, the strong activating effect of the amino group can be attenuated. This is commonly done by acetylating the aniline to form an acetanilide. The acetyl group reduces the electron-donating capacity of the nitrogen, making the ring less reactive and allowing for more controlled substitution, such as the synthesis of the para-nitro product upon nitration. libretexts.org The acetyl group can subsequently be removed via hydrolysis to regenerate the amino group. libretexts.org

It is important to note that under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH₃⁺). The anilinium group is strongly deactivating and a meta-director, which can lead to the formation of meta-substituted products alongside the expected ortho/para isomers. byjus.com

Table 3: Compound Names Mentioned in the Article

Compound Name
4-(4-Pyridyl)aniline dihydrochloride (B599025)
4-(4-Pyridyl)aniline
2-Amino-3,5-dicyano-6-sulfanyl pyridines
2,4,6-tribromoaniline
Acetanilide
Aldehydes
Alkenylboronic acids
α,β-unsaturated ketoxime O-pentafluorobenzoates
Ammonium acetate
Aniline
Benzaldehyde
Benzylidene anilines
Cyanopyridines
Diaryl ethanones
Ethyl cyanoacetate
Malononitrile
Methyl ketones
p-formylphenyl-4-toluenesulfonate
Propargyl azide
Styrenes
Thiophenols
Vinyl isocyanides
1,3-dicarbonyl compound
3-cyano-6-hydroxy-4-methyl pyridine-2(1H)-one
O-acetyl ketoximes
α,β-unsaturated aldehydes
isocyanoacetamides
Phosphorus ylides

Oxidation and Reduction Transformations

Oxidation and reduction reactions are fundamental to the synthesis of 4-(4-pyridyl)aniline and its analogs, providing key strategic pathways to introduce or modify the essential functional groups. These transformations primarily focus on the formation of the aniline moiety through the reduction of a nitro group and the construction or modification of the pyridine ring, which can involve both oxidation and reduction steps.

Reduction of Nitroaromatic Precursors

The most common and direct method for synthesizing the aniline portion of the target molecule is the reduction of a corresponding nitroaromatic compound. The precursor, typically a nitrophenyl-substituted pyridine, undergoes reduction to convert the nitro group (-NO₂) into an amino group (-NH₂). Various reducing agents and catalytic systems have been effectively employed for this purpose.

A prominent precursor for related aminopyridines is 4-nitropyridine-N-oxide. Its reduction is a critical step that can simultaneously remove the N-oxide and reduce the nitro group. Studies have shown that the choice of acid in conjunction with a reducing metal like iron can influence the reaction's efficiency and product distribution. semanticscholar.org For instance, the reduction of 4-nitropyridine-N-oxide with iron in the presence of different mineral acids yields 4-aminopyridine, a structural analog and key synthetic intermediate. semanticscholar.org While reduction with iron and hydrochloric acid is effective, it can produce by-products such as 4-aminopyridine-N-oxide and 4,4'-azopyridine. semanticscholar.org Using sulfuric acid, however, can lead to higher yields of the desired 4-aminopyridine. semanticscholar.org

Table 1: Research Findings on the Reduction of 4-Nitropyridine-N-oxide

Reducing Agent Acid Primary Product Yield (%) By-products Reference
Iron (Fe) Hydrochloric Acid (HCl) 4-Aminopyridine 80-85 4-Aminopyridine-N-oxide, 4-Pyridone, 4,4'-Azopyridine semanticscholar.org

More broadly, reducing systems generated from lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) have been developed for the high-yield synthesis of various anilines from their corresponding nitroaromatic precursors. researchgate.net This method is applicable to substrates with both electron-donating and electron-withdrawing groups. researchgate.net

In a pathway geared towards analogous structures, such as those where the pyridine ring is also reduced, a simultaneous reduction of both the nitro group and the pyridine ring can be achieved. A patented method describes the preparation of 4-(piperidine-3-yl)aniline, where N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt is treated with sodium borohydride (B1222165) in the presence of zinc chloride. google.com This process efficiently reduces the nitro group to an amine and the pyridine ring to a piperidine (B6355638) ring in a single step, avoiding the use of more expensive precious metal catalysts. google.com

Table 2: Simultaneous Reduction for Analog Synthesis

Starting Material Reagents Product Key Transformations Reference

Oxidation in Pyridine Synthesis and Modification

While reduction is key to forming the aniline group, oxidation plays a crucial role in preparing the necessary precursors, particularly through the formation of pyridine-N-oxides. The nitrogen atom in the pyridine ring is susceptible to oxidation by reagents like hydrogen peroxide or other peracids to form the corresponding N-oxide. pharmaguideline.com This transformation is synthetically valuable because the N-oxide group activates the pyridine ring for further functionalization, such as nitration at the 4-position, which would otherwise be difficult to achieve. semanticscholar.org The resulting 4-nitropyridine-N-oxide is the key intermediate that is subsequently reduced to form the aminopyridine structure. semanticscholar.org

Oxidative processes are also employed in the construction of the core pyridine ring and in forming the biaryl linkage found in analogous structures.

Pyridine Ring Construction: One general approach to pyridine rings involves the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849), followed by an oxidation step to aromatize the resulting dihydropyridine (B1217469) intermediate. baranlab.org Various oxidizing agents, including nitric acid, copper(II) nitrate, and manganese dioxide, can be used for this dehydrogenation. baranlab.org

Oxidative Coupling: For the synthesis of more complex analogs, copper-catalyzed oxidative coupling reactions have been developed. For instance, the oxidative coupling of 2-naphthylamines has been achieved using a copper catalyst and a pyridyl-based ligand under an oxygen atmosphere to form C-C bonds and construct biaryl systems. acs.org This principle can be extended to the formation of the C-C bond between the phenyl and pyridyl rings in analogous structures.

Coordination Chemistry of 4 4 Pyridyl Aniline Dihydrochloride As a Ligand

Ligand Design Principles for Pyridine (B92270) and Aniline (B41778) Functionalized Molecules

The design of ligands incorporating both pyridine and aniline functionalities is a strategic approach in supramolecular chemistry to create complex and functional metal-ligand assemblies. The unique electronic and structural characteristics of these two groups allow for predictable and controllable coordination behavior.

Ligands that possess two or more distinct coordinating groups, such as 4-(4-pyridyl)aniline, are termed bifunctional or multifunctional. The pyridine and aniline moieties can act as independent coordination sites, bridging multiple metal centers to form extended networks. The geometry of the ligand, including the angle between the pyridine and aniline groups, plays a crucial role in determining the final architecture of the coordination assembly. For instance, the linear disposition of the donor sites in 4-(4-pyridyl)aniline can promote the formation of one-dimensional chains or ladders, while more angular or flexible derivatives can lead to more complex three-dimensional structures. The presence of both a Lewis basic pyridine nitrogen and a potentially coordinating amino group allows for varied connectivity, making these ligands versatile for constructing diverse topologies. rsc.orgsigmaaldrich.com

Nitrogen heterocycles, such as pyridine, are fundamental building blocks in coordination chemistry. rsc.org The nitrogen atom in a pyridine ring possesses a lone pair of electrons in an sp² hybridized orbital, which is readily available for donation to a metal ion, forming a stable coordinate bond. nih.gov The aromatic nature of the pyridine ring also allows for π-π stacking interactions, which can further stabilize the resulting crystal structure. nih.gov In ligands like 4-(4-pyridyl)aniline, the pyridine nitrogen typically acts as a primary coordination site. The aniline group, while a weaker base than pyridine, can also coordinate to metal centers, particularly under conditions that favor deprotonation of the amino group. This dual functionality enables chelation or bridging, leading to thermodynamically stable and structurally diverse metal complexes. sigmaaldrich.comnih.gov

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of 4-(4-pyridyl)aniline and its derivatives to bridge metal centers makes them excellent candidates for the construction of infinite, multidimensional structures like coordination polymers and MOFs. These materials are of significant interest due to their potential applications in gas storage, separation, and catalysis. sid.ir

Hydrothermal synthesis is a widely employed technique for the preparation of coordination polymers and MOFs. rsc.orgdaneshyari.com This method involves carrying out the crystallization in water or another solvent at elevated temperatures and pressures, typically in a sealed container like an autoclave. These conditions can promote the dissolution of reactants and facilitate the formation of highly crystalline, thermodynamically stable products that may not be accessible at room temperature. For pyridyl-aniline based ligands, hydrothermal methods can overcome solubility issues and promote the deprotonation of the aniline's amino group, enabling its participation in the coordination network. daneshyari.comrsc.org The temperature, pH, and reaction time are critical parameters that can be tuned to control the dimensionality and topology of the resulting framework. daneshyari.com

For example, the hydrothermal reaction of cobalt(II) acetate (B1210297) with 4-aminophenyl tetrazole, a ligand with a similar aminophenyl moiety, at 135 °C resulted in a three-dimensional coordination polymer. daneshyari.com Similarly, a silver(I) coordination polymer with 4,4'-bipyridine (B149096) was successfully synthesized hydrothermally, yielding a product with a well-defined extended chain structure. rsc.org

Table 1: Examples of Hydrothermally Synthesized Coordination Polymers

CompoundMetal IonLigand(s)Synthesis TemperatureResulting StructureReference
[Co3(OH)2(H2O)2(aptet)4]Co(II)4-aminophenyl tetrazolate (aptet)135 °C3D coordination polymer daneshyari.com
[Ag(4,4´-bipy)].NO3Ag(I)4,4´-bipyridineNot specified1D coordination polymer (extended chains) rsc.org
[Cu4(L2)2(l-I)2I2]Cu(I)4'-(3-pyridyl)-2,2':6',2''-terpyridine (L2)Not specifiedMultinuclear complex rsc.org

The coordination of 4-(4-pyridyl)aniline and related ligands with various metal ions leads to a remarkable diversity of structural motifs. rsc.org The final structure is influenced by several factors, including the coordination geometry of the metal ion, the metal-to-ligand ratio, the presence of counter-ions, and the solvent used for crystallization. rsc.orgnih.gov For instance, reactions can yield discrete mononuclear or dinuclear complexes, one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. rsc.org A derivative, N,N,4-tris(pyridin-2-ylmethyl)aniline, has been shown to form discrete complexes, dimers, and a porous 1D coordination polymer with copper, cobalt, and manganese ions simply by varying the counterions and crystallization solvents. rsc.org Similarly, a structurally related unsymmetrical ligand, N-(pyridin-4-ylmethyl)pyridine-3-amine, forms a helical 1D coordination polymer with silver(I), which further assembles into a 2D supramolecular network through Ag···Ag and π–π stacking interactions. nih.gov

Exploration of Metal Complexes with 4-(4-Pyridyl)aniline Dihydrochloride (B599025) and its Derivatives

Research into the coordination chemistry of 4-(4-pyridyl)aniline and its derivatives has revealed a rich variety of metal complexes with interesting structural features and properties. While detailed studies on the parent 4-(4-pyridyl)aniline are emerging, its derivatives have been more extensively investigated.

A notable example is the silver(I) complex with N-(pyridin-4-ylmethyl)pyridine-3-amine, a close structural analog of 4-(4-pyridyl)aniline. This complex forms a helical coordination polymer, demonstrating how the bifunctional nature of the ligand directs the assembly of complex architectures. nih.gov Another relevant study involves a series of coordination complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, where the pyridyl and amino groups play a key role in coordination, leading to tetrahedral or square planar geometries depending on the metal ion.

Derivatives such as N,N,4-tris(pyridin-2-ylmethyl)aniline have been shown to be highly flexible ligands, capable of producing a range of structures from simple dimers to porous polymers. rsc.org The study of these derivatives provides valuable insight into the potential coordination behavior of 4-(4-pyridyl)aniline itself.

Table 2: Structural Data for a Related Silver(I) Coordination Polymer

ParameterValue
Compound Formula{[Ag(C11H11N3)]·BF4·0.5CH3OH}n
LigandN-(pyridin-4-ylmethyl)pyridine-3-amine
Metal CenterAg(I)
Coordination GeometryDistorted linear
Structure Type1D helical coordination polymer
Key InteractionsAg···Ag interactions, π–π stacking
Reference nih.gov

Spectroscopic Analysis of Metal-Ligand Interactions

The interaction of 4-(4-pyridyl)aniline with metal centers can be effectively probed using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy. These methods provide evidence of ligand coordination and offer details about the nature of the metal-ligand bond.

Infrared (FT-IR) Spectroscopy:

Infrared spectroscopy is a powerful tool for identifying which donor atom of a ligand is involved in coordination. In the case of ligands analogous to 4-(4-pyridyl)aniline, such as (E)-N-(pyrid-4-ylmethylene)aniline, coordination to a metal center like silver(I) leads to noticeable shifts in the vibrational frequencies of key functional groups. For instance, the C=N stretching vibration of the imine and the C-N stretching frequency of the pyridine ring are sensitive to coordination. Upon complexation, these bands typically shift to higher frequencies, indicating the participation of the nitrogen atoms in binding to the metal ion. researchgate.net For 4-(4-pyridyl)aniline, one would expect to observe shifts in the stretching vibrations of the pyridine ring and the C-N stretching and N-H bending vibrations of the aniline group upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of the ligand upon complexation. In the ¹H NMR spectra of silver(I) complexes with (E)-N-(pyrid-4-ylmethylene)aniline ligands, the signals of the protons on the pyridine and aniline rings are shifted downfield upon coordination. researchgate.net This deshielding effect is a consequence of the donation of electron density from the ligand to the metal center. For instance, in a discrete silver(I) complex with (E)-N-(pyrid-4-ylmethylene)aniline, the protons of the pyridine ring and the imine proton show significant downfield shifts compared to the free ligand. researchgate.net

Table 1: Illustrative ¹H NMR Chemical Shift Data (in ppm) for a Related Ligand and its Silver(I) Complex researchgate.net

ProtonFree Ligand ((E)-N-(pyrid-4-ylmethylene)aniline)Silver(I) Complex
Pyridine-Hα8.768.80
Pyridine-Hβ7.917.95
Imine-H8.718.75
Aniline-H7.33 - 7.467.35 - 7.50
Data is for illustrative purposes based on a structurally similar ligand.

UV-Visible (UV-Vis) Spectroscopy:

Electronic spectroscopy can reveal changes in the electronic transitions of the ligand upon coordination and provide information about the geometry of the resulting complex. The UV-Vis spectra of pyridyl-aniline type ligands typically show absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings and the amine/imine groups. Upon complexation with a metal ion, these bands may shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and change in intensity. researchgate.net For example, the UV-Vis spectrum of (E)-2,6-diisopropyl-N-(pyrid-4-ylmethylene)aniline shows absorption maxima at 234 nm and 345 nm. researchgate.net In its silver(I) coordination polymer, these bands are altered, reflecting the metal-ligand interaction. researchgate.net The appearance of new charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), is also possible and can provide further insight into the electronic structure of the complex. researchgate.net

Impact of Ligand Substituents on Coordination Behavior

The electronic and steric properties of substituents on the pyridine and aniline rings of 4-(4-pyridyl)aniline can significantly influence its coordination behavior, affecting the stability, geometry, and reactivity of the resulting metal complexes.

Electronic Effects:

The nature of substituents on the pyridine ring, in particular, can modulate the basicity of the pyridine nitrogen and its ability to coordinate to a metal center. A study on Pd(II) complexes with a series of 4-substituted pyridines demonstrated that the electronic properties of the substituent have a clear impact on the spectroscopic properties of the complexes. acs.org For instance, the ¹H NMR chemical shifts of the protons ortho to the pyridine nitrogen (positions 2 and 6) show a linear dependence on the pKa of the ligand, which is directly related to the electron-donating or electron-withdrawing nature of the 4-substituent. acs.org Electron-donating groups increase the electron density on the pyridine nitrogen, strengthening its coordination to the metal, while electron-withdrawing groups have the opposite effect.

In the context of 4-(4-pyridyl)aniline, the aniline group itself acts as an electron-donating substituent on the pyridine ring. Further substitution on the aniline ring would also be expected to influence the electronic properties of the ligand.

Steric Effects:

The size and position of substituents can impose steric hindrance around the coordination sites, influencing the coordination number and geometry of the metal center. In a study of silver(I) complexes with various (E)-N-(pyridylmethylene)aniline ligands, the introduction of bulky substituents on the aniline ring, such as isopropyl groups, was shown to affect the resulting structure. researchgate.net While a less sterically hindered ligand formed a discrete complex, a more hindered ligand formed a one-dimensional coordination polymer under similar conditions. researchgate.net This demonstrates that steric factors play a crucial role in directing the self-assembly of coordination architectures.

Supramolecular Chemistry and Crystal Engineering with 4 4 Pyridyl Aniline Dihydrochloride

Hydrogen Bonding Networks in Solid-State Architectures

The solid-state structure of 4-(4-Pyridyl)aniline dihydrochloride (B599025) is significantly influenced by a variety of hydrogen bonding interactions. The presence of both a pyridyl and an anilinium group, along with chloride counter-ions, provides multiple donor and acceptor sites, leading to the formation of robust and predictable supramolecular synthons.

N-H···N and O-H···N Interactions in Crystal Packing

In the crystalline state, the protonated pyridinium (B92312) nitrogen and the anilinium group are potent hydrogen bond donors. These groups readily engage in strong N-H···Cl⁻ interactions with the chloride anions. While direct N-H···N hydrogen bonds between the anilinium and a neutral pyridine (B92270) are a common feature in related co-crystals, in the dihydrochloride salt, the primary interactions are mediated by the chloride ions. The anilinium (–NH₃⁺) group can form multiple hydrogen bonds, donating its protons to the chloride acceptors. Similarly, the pyridinium N-H⁺ group also forms a strong hydrogen bond with a chloride ion.

Aniline (B41778) and Pyridine Moiety Contributions to Supramolecular Synthons

The aniline and pyridine moieties are fundamental building blocks in the design of supramolecular synthons. A supramolecular synthon is a structural unit within a crystal that is formed by intermolecular interactions. In the context of 4-(4-Pyridyl)aniline, the combination of the amino group of the aniline and the nitrogen of the pyridine ring allows for the creation of well-defined hydrogen-bonded patterns.

For instance, in co-crystals with carboxylic acids, the pyridine nitrogen acts as a hydrogen bond acceptor from the carboxylic acid's hydroxyl group (O-H···N), while the anilinium group can donate a proton to the carboxylate oxygen (N-H···O). This combination of interactions can lead to the formation of predictable and stable cyclic or chain motifs. The planarity of the aromatic rings also facilitates π-π stacking interactions, which further stabilize the crystal packing.

Host-Guest Chemistry and Inclusion Compounds

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. The inherent structure of 4-(4-Pyridyl)aniline, with its rigid backbone and hydrogen bonding capabilities, makes it a candidate for constructing host frameworks.

Formation of Self-Assembled Molecular Assemblies

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. 4-(4-Pyridyl)aniline and its derivatives can self-assemble to form larger, cage-like structures or extended networks that can accommodate guest molecules. nih.gov For example, when used as a ligand in coordination-driven self-assembly with metal ions, the pyridyl nitrogen can coordinate to the metal center, leading to the formation of discrete molecular cages or coordination polymers with cavities suitable for encapsulating guest species. nih.gov

Weak Interaction Forces Driving Supramolecular Frameworks

Beyond strong hydrogen bonds, weaker interactions play a crucial role in the formation and stability of supramolecular frameworks involving 4-(4-Pyridyl)aniline. These include:

Van der Waals forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.

C-H···π interactions: The hydrogen atoms on the aromatic rings can interact with the electron-rich π-system of an adjacent ring.

These weak forces, in concert with stronger hydrogen bonds, dictate the final three-dimensional arrangement of the molecules in the crystal.

Crystal Engineering Strategies for Multi-Component Molecular Solids

Crystal engineering aims to design and synthesize crystalline materials with desired properties based on an understanding of intermolecular interactions. 4-(4-Pyridyl)aniline is a valuable component in this endeavor due to its ability to form predictable supramolecular synthons.

The formation of multi-component molecular solids, or co-crystals, is a key strategy in crystal engineering. By combining 4-(4-Pyridyl)aniline with other molecules (co-formers) that have complementary hydrogen bonding sites, it is possible to create novel crystalline materials with tailored properties. For example, co-crystallization with di- or tricarboxylic acids can lead to the formation of extended hydrogen-bonded networks with specific topologies. The resulting multi-component solids may exhibit different physical properties, such as solubility and melting point, compared to the individual components.

Design Principles for Directed Self-Assembly

The rational design of self-assembling systems hinges on the predictable and directional nature of non-covalent interactions. For 4-(4-Pyridyl)aniline dihydrochloride, the primary interactions governing its assembly are strong charge-assisted hydrogen bonds. The pyridinium and anilinium moieties can act as potent hydrogen-bond donors to the chloride counter-ions, which in turn are effective hydrogen-bond acceptors.

Key design principles for the directed self-assembly of such pyridinium salts include:

Hydrogen-Bond Hierarchy: The strength and directionality of hydrogen bonds are paramount. In the case of pyridinium salts, the N⁺-H···Cl⁻ and N⁺-H···O interactions (if co-crystallizing with aprotic solvents) are among the most robust and are expected to be the primary structure-directing interactions. The presence of multiple hydrogen-bond donors on the dicationic 4-(4-Pyridyl)aniline allows for the formation of extensive one-, two-, or three-dimensional networks.

Host-Guest Chemistry: The inherent charge and hydrogen-bonding capabilities of pyridinium salts make them suitable components for host-guest systems. For instance, the crystalline lattice of a pyridinium salt can be engineered to include solvent molecules or other guest species through specific hydrogen-bonding interactions, potentially leading to materials with interesting inclusion or release properties.

Research on related pyridinium systems has demonstrated that subtle changes in the chemical structure or the crystallization conditions can lead to vastly different supramolecular architectures. For example, studies on other pyridinium salts have shown that the incorporation of water molecules into the crystal lattice can dramatically alter the hydrogen-bonding network and lead to different crystalline phases.

Controlling Solid-State Packing and Topology

The ability to control the solid-state packing of molecules is a central goal of crystal engineering, as the arrangement of molecules in a crystal dictates its physical and chemical properties. For this compound, several strategies can be envisaged to control its packing and the resulting network topology.

Solvent Effects: The choice of solvent during crystallization is a critical parameter. Solvents can act as templates or can be directly incorporated into the crystal structure, participating in the hydrogen-bonding network. A polar, protic solvent might compete for hydrogen-bonding sites, while a non-polar solvent would favor the formation of strong intermolecular hydrogen bonds between the primary components.

Counter-ion Influence: While the focus is on the dihydrochloride salt, the use of different counter-ions (e.g., bromide, tetrafluoroborate) would significantly alter the crystal packing. The size, shape, and hydrogen-bond accepting ability of the counter-ion are key determinants of the resulting supramolecular structure.

Co-crystallization: The formation of co-crystals with other molecules, known as co-formers, is a powerful technique to modify solid-state packing. Co-formers with complementary hydrogen-bonding functionalities could be used to create specific, pre-designed supramolecular synthons, thereby directing the assembly into desired network topologies. For instance, a dicarboxylic acid co-former could bridge multiple this compound units, leading to extended, well-defined chains or sheets.

Applications in Materials Science and Optoelectronics

Non-linear Optical (NLO) Properties of Dihydrochloride (B599025) Salts

Research into the non-linear optical (NLO) properties of organic materials is a significant area of study, focusing on how molecules with specific donor-acceptor structures interact with light. However, specific studies detailing the NLO characteristics of 4-(4-Pyridyl)aniline dihydrochloride are not found in the available literature.

Experimental and Theoretical Investigations of Second Harmonic Generation (SHG)

Second Harmonic Generation (SHG) is a key NLO phenomenon where light of a specific frequency is converted to light with twice the frequency. Materials must possess a non-centrosymmetric crystal structure to exhibit SHG. While theoretical and experimental SHG studies have been conducted on a wide array of organic compounds, including various aniline (B41778) and pyridine (B92270) derivatives, no specific investigations focused on this compound were identified in the literature search.

Photoluminescence Characteristics in Crystalline Forms

Photoluminescence is the emission of light from a substance after it has absorbed photons. This property is crucial for applications in sensors, displays, and optical storage. Studies on related compounds, such as silver(I) complexes with N-(pyridylmethylene)anilines, have shown that coordination to a metal can influence photoluminescent properties, often resulting in a red shift of emission bands compared to the free ligand. However, specific research detailing the photoluminescence characteristics of crystalline this compound is not available.

Functional Materials Development

The development of functional materials involves designing and synthesizing materials with specific, tailored properties for advanced applications. While aniline and pyridine moieties are common building blocks, dedicated research on integrating this compound into the following systems appears to be limited.

Integration into Graphene Oxide (GO) Composites

Graphene oxide (GO) is widely used as a component in composite materials due to its exceptional mechanical and electronic properties. Aniline and its derivatives are often polymerized or blended with GO to create functional composites for applications such as sensors and anticorrosive coatings. However, a search of scientific literature did not yield specific studies on the integration of this compound into GO composites.

Role in Porphyrin-Based Electronic Materials

Porphyrins are a class of organic compounds with a large, aromatic ring structure, making them suitable for various electronic and photonic applications. They can be functionalized with different chemical groups to tune their properties. While research on porphyrins functionalized with various donor or acceptor groups for NLO applications exists, no specific literature was found that details the role or use of this compound in the development of porphyrin-based electronic materials.

Utilization as Building Blocks in Advanced Polymer Systems

Aniline derivatives are fundamental monomers in the synthesis of polyanilides and other advanced polymers. The properties of these polymers can be tuned by modifying the structure of the aniline monomer. Research has been conducted on the polymerization of various new aniline derivatives for applications like chemical sensors. Similarly, pyridine-containing polymers have been developed for their unique properties. Despite the potential of 4-(4-Pyridyl)aniline as a monomer, specific studies detailing the synthesis and application of advanced polymer systems derived from its dihydrochloride salt were not identified.

Polyvinylpyridine and Polyaniline Derivatives

The synthesis of derivatives of polyvinylpyridine and polyaniline using this compound offers a pathway to materials with unique functionalities. The pyridyl group can act as a site for quaternization, hydrogen bonding, or metal coordination, while the aniline unit provides a route to conjugated polymer backbones.

Polyvinylpyridine (PVP) Derivatives:

While direct polymerization of 4-(4-pyridyl)aniline to form a polyvinylpyridine-type structure is not the primary application, the compound can be integrated into systems containing pre-existing polyvinylpyridine chains. The acidic nature of the dihydrochloride salt and the potential for hydrogen bonding between the pyridinium (B92312) and aniline protons with the nitrogen atoms of the PVP backbone can lead to the formation of polymer blends or composites. These interactions can alter the mechanical and thermal properties of the PVP material.

Furthermore, the quaternization of the pyridine ring in poly(4-vinylpyridine) (PVP) is a known method to introduce permanent positive charges, affecting the polymer's solubility and optical properties. While studies on the direct reaction of this compound with PVP are not extensively documented, the principles of PVP chemistry suggest that the pyridyl group of the monomer could be quaternized, potentially leading to self-assembly or specific interactions with anionic polymers or molecules.

Polyaniline (PANI) Derivatives:

The primary application of this compound in polymer synthesis lies in its use as a comonomer with aniline to create polyaniline derivatives. The presence of the pyridyl substituent on the aniline ring is expected to influence the polymerization process and the properties of the resulting copolymer in several ways:

Electronic Effects: The electron-withdrawing nature of the pyridyl ring can affect the oxidation potential of the monomer and the electronic structure of the resulting polymer. This can lead to changes in the conductivity and electrochromic behavior of the material compared to unsubstituted polyaniline.

Steric Effects: The bulkiness of the pyridyl group can influence the planarity of the polymer chains, which in turn affects the extent of π-conjugation and, consequently, the electrical conductivity.

pH-Sensing and Metal Coordination: The basic nitrogen atom of the pyridyl group provides an additional site for protonation, making the polymer potentially more sensitive to changes in pH. It also offers a coordination site for metal ions, opening up applications in sensor technology and catalysis.

The electrochemical polymerization of aniline and its derivatives is a common method to produce thin, uniform polymer films on electrode surfaces. bohrium.comscispace.comresearchgate.net The electrochemical copolymerization of aniline with 4-(4-pyridyl)aniline would allow for the creation of copolymers with a controlled ratio of the two monomer units, thereby tuning the material's properties.

Table 1: Expected Influence of 4-(4-Pyridyl)aniline Incorporation on Polyaniline Properties

PropertyInfluence of 4-(4-Pyridyl)aniline MoietyRationale
Conductivity Potentially lower than pristine PANIThe pyridyl group can introduce steric hindrance, disrupting the planarity of the polymer backbone and reducing π-electron delocalization.
Solubility Potentially improved in certain solventsThe pyridyl group can increase the polarity of the polymer and allow for specific interactions with protic or polar aprotic solvents.
Electroactivity Maintained, with potential shifts in redox potentialsThe fundamental redox activity of the polyaniline backbone is expected to be preserved, though the electron-withdrawing nature of the pyridyl group may alter the potentials at which oxidation and reduction occur.
pH Sensing Enhanced sensitivityThe presence of the additional basic nitrogen on the pyridyl ring provides another site for protonation, leading to more complex acid-base chemistry.
Metal Ion Coordination EnabledThe pyridyl nitrogen can act as a ligand for various metal ions, allowing for the creation of metal-containing polymer complexes.

Detailed research findings on the specific properties of poly(4-(4-pyridyl)aniline) or its copolymers with aniline are limited in widely available literature, necessitating further experimental investigation to quantify these effects. However, studies on other substituted anilines suggest that the introduction of functional groups significantly impacts the final properties of the polymer. rsc.org

Mechanochemical Polymerization of Aniline Analogues

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a solvent-free and often more environmentally friendly alternative to traditional solution-based polymerization methods. bohrium.comconicet.gov.arnih.govnih.gov The oxidative polymerization of aniline and its analogues is well-suited for mechanochemical synthesis. bohrium.comconicet.gov.arnih.govnih.gov

The mechanochemical polymerization of this compound would typically involve grinding the solid monomer with a solid oxidizing agent, such as ammonium (B1175870) persulfate (APS). The mechanical energy supplied during grinding initiates the polymerization reaction.

Key Aspects of Mechanochemical Polymerization:

Reactants and Stoichiometry: The ratio of the oxidant to the monomer is a critical parameter that influences the molecular weight, doping level, and conductivity of the resulting polymer. conicet.gov.arnih.gov For aniline hydrochloride, the reaction with APS produces HCl gas. conicet.gov.arnih.gov A similar release of acid would be expected with this compound.

Reaction Conditions: The reaction can be performed in a ball mill or with a simple mortar and pestle. conicet.gov.arnih.gov The grinding time and temperature can affect the extent of polymerization and the properties of the final product. The process is often highly exothermic. conicet.gov.arnih.gov

Product Characteristics: The resulting polymer is typically obtained as a powder. The morphology of the polymer, such as the formation of nanostructures, can be influenced by the mechanochemical process. conicet.gov.arnih.gov

Table 2: Conceptual Parameters for Mechanochemical Polymerization of this compound

ParameterDescriptionExpected Outcome and Considerations
Monomer This compoundThe solid salt form is suitable for mechanochemical processing. The pyridyl group may influence the crystal packing and reactivity.
Oxidant Ammonium Persulfate (APS)A common and effective oxidant for aniline polymerization. The stoichiometry needs to be optimized for the specific monomer.
Mechanical Action Grinding (Ball Mill or Mortar and Pestle)Provides the energy to initiate and propagate the polymerization. Control over milling parameters is crucial for reproducibility.
Additives None (Solvent-Free) or Liquid-Assisted Grinding (LAG)The absence of solvent is a key advantage. Small amounts of a liquid can sometimes enhance reaction rates and improve product homogeneity.
Product Poly(4-(4-pyridyl)aniline) SaltThe polymer is obtained in its doped, conductive state. Further processing, such as washing and de-doping/re-doping, may be necessary for characterization and application.

While specific studies on the mechanochemical polymerization of this compound are not readily found, the extensive research on the mechanosynthesis of polyaniline provides a strong foundation for exploring this synthetic route. bohrium.comconicet.gov.arnih.govnih.gov The resulting pyridyl-functionalized polyaniline could exhibit interesting properties for applications in sensors, catalysis, and as a component in nanocomposites. conicet.gov.ar

Theoretical and Computational Investigations of 4 4 Pyridyl Aniline Dihydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For 4-(4-Pyridyl)aniline dihydrochloride (B599025), DFT calculations, often utilizing functionals like B3LYP, provide a robust framework for predicting its behavior at a quantum mechanical level. globalresearchonline.netsciencepg.com These calculations are fundamental to understanding the molecule's reactivity, stability, and spectroscopic characteristics.

Prediction of Electronic Properties: HOMO-LUMO Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more likely to be chemically reactive. nih.gov

In 4-(4-Pyridyl)aniline dihydrochloride, the HOMO is anticipated to be predominantly localized on the electron-rich aniline (B41778) ring, owing to the electron-donating nature of the amino group. Conversely, the LUMO is expected to be centered on the pyridinium (B92312) ring, which is rendered electron-deficient by the protonated nitrogen atom. This spatial separation of the frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.

Table 1: Predicted Frontier Orbital Energies and Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capability
LUMO Energy -1.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap 4.7 eVRelates to chemical reactivity and stability

Note: The values presented in this table are illustrative and based on typical DFT calculations for similar aromatic compounds.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable technique for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MESP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and attractive to electrophiles, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MESP map would be expected to show a high electron density around the aniline ring, with the most negative potential localized near the nitrogen atom of the amino group. In contrast, the pyridinium ring, due to the positive charge on the protonated nitrogen, along with the chloride counter-ions, would exhibit a significant region of positive electrostatic potential. This distribution highlights the molecule's polar nature and its potential for engaging in electrostatic interactions.

Vibrational Spectroscopy and Theoretical Prediction

Analysis of Fundamental Stretching and Bending Modes

The vibrational spectrum of this compound is characterized by a series of stretching and bending modes associated with its constituent functional groups. The aniline and pyridine (B92270) rings exhibit characteristic C-H and C-C stretching vibrations. The presence of the amino group gives rise to N-H stretching and bending vibrations, while the C-N bond also has a distinct stretching frequency. The dihydrochloride form will show broad absorptions corresponding to the N-H+ stretching in the pyridinium and anilinium ions.

Table 2: Predicted aAnd aAssigned Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
N-H⁺ Stretch (Anilinium) 3200-3400 (broad)Stretching of the protonated amino group
N-H⁺ Stretch (Pyridinium) 3100-3300 (broad)Stretching of the protonated pyridine nitrogen
Aromatic C-H Stretch 3000-3100Stretching of C-H bonds on the aromatic rings
Aromatic C=C Stretch 1580-1620In-plane stretching of the aromatic rings
N-H Bend 1500-1550Bending vibration of the amino group
C-N Stretch 1250-1350Stretching of the bond between the aniline ring and the nitrogen atom

Note: The frequency ranges are illustrative and based on characteristic values for similar functional groups.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net By partitioning the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal, it provides a powerful tool for understanding how molecules pack in the solid state.

Quantifying Contributions of Specific Hydrogen Bonding and π-π Stacking

For this compound, Hirshfeld surface analysis would reveal the dominant intermolecular interactions responsible for its crystal packing. The presence of the anilinium and pyridinium groups, along with the chloride ions, suggests that hydrogen bonding will be a primary contributor to the crystal's stability. These interactions would involve the N-H groups as hydrogen bond donors and the chloride ions as acceptors.

Table 3: Predicted Contributions of Intermolecular Interactions from Hirshfeld Surface Analysis

Interaction TypePredicted Contribution (%)Description
H···Cl 40-50%Hydrogen bonding between N-H groups and chloride ions
H···H 20-30%van der Waals interactions between hydrogen atoms
C···H 10-15%Interactions involving carbon and hydrogen atoms
π-π Stacking 5-10%Stacking of aromatic rings
Other <5%Minor contributions from other interactions

Note: The percentage contributions are illustrative and represent a plausible scenario for a molecule with these functional groups.

Computational Modeling of Surface Interactions

Computational modeling serves as a powerful tool for elucidating the intricate interactions between molecules and surfaces at an atomic level. In the context of this compound and related compounds, these theoretical approaches provide insights into adsorption behaviors, orientation, and the energetics of surface-adsorbate systems, which are critical for applications in fields like corrosion inhibition, catalysis, and materials science. By simulating the interactions, researchers can predict how these molecules arrange themselves on various substrates, particularly metal surfaces, and the nature of the chemical bonds formed.

Theoretical Studies of Aniline Derivatives on Metal Surfaces

Theoretical investigations into the adsorption of aniline and its derivatives on metal surfaces have revealed significant details about their interaction mechanisms. These studies frequently employ methods like Density Functional Theory (DFT), ab initio Hartree-Fock, and molecular mechanics to model the behavior of these molecules when they approach a metal substrate.

Research using ab initio Hartree-Fock methods to model the adsorption of aniline on a copper (100) surface has shown results that align well with experimental data. researchgate.net These calculations indicate that the aniline molecule tends to adsorb in an orientation parallel to the copper surface, without a strong preference for a specific adsorption site. researchgate.net The calculated adsorption energy is relatively low, in the range of 2 to 5 kcal/mol, which suggests a weak interaction, characteristic of physisorption. researchgate.net This finding is consistent with experimental results that also point to the physical adsorption of aniline on copper. researchgate.net

More recent studies utilizing DFT have explored the adsorption of aniline on other transition metal surfaces, such as ruthenium (Ru) and cobalt (Co), which are relevant in catalysis. nih.gov These calculations have identified multiple stable adsorption configurations. The most energetically favorable configuration involves a "horizontal" adsorption mode, where the carbon atoms of the aromatic ring interact directly with the surface metal atoms. nih.gov A "vertical" configuration, where the molecule interacts primarily through the nitrogen atom of the amine group, is also possible but results in weaker adsorption. nih.gov

DFT calculations have quantified the adsorption energies for aniline, revealing a strong interaction with these metals. For instance, aniline adsorbs on ruthenium with an energy of -3.59 eV and on cobalt with an energy of -2.17 eV. nih.gov These strong, exothermic adsorption energies indicate a selective and robust interaction with the metal surfaces compared to a much weaker physisorption on materials like silicon dioxide (SiO2). nih.gov Furthermore, theoretical models suggest that reactions such as hydrogenolysis of the adsorbed aniline to form ammonia (B1221849) and benzene (B151609) are thermodynamically favorable on both Ru and Co surfaces. nih.gov

The orientation of aniline derivatives on the surface is a dominant factor in their interaction. researchgate.net The combination of horizontal and vertical adsorption modes allows the molecule to maximize its interaction with the metal surface. nih.gov

Interactive Data Table: Adsorption Energies of Aniline on Metal Surfaces

Below is a table summarizing the calculated adsorption energies for aniline on different metal surfaces based on computational studies.

Metal SurfaceComputational MethodAdsorption Energy (eV)Adsorption Energy (kcal/mol)Adsorption Configuration
Ruthenium (Ru)DFT-3.59-82.78Horizontal
Cobalt (Co)DFT-2.17-49.99Horizontal
Copper (Cu)ab initio Hartree-Fock-2 - 5Parallel to surface

Future Research Trajectories and Potential Innovations

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic methodologies is a cornerstone of chemical research. For 4-(4-Pyridyl)aniline and its dihydrochloride (B599025) salt, future research is anticipated to move beyond traditional synthetic routes to embrace more innovative and greener approaches.

Another area of exploration is the development of one-pot synthesis procedures. These methods, which combine multiple reaction steps into a single operation, can significantly reduce waste, save time, and lower costs. For 4-(4-Pyridyl)aniline, a one-pot approach could involve the in-situ generation of a key intermediate followed by a cross-coupling reaction to yield the final product.

Furthermore, photochemical and electrochemical methods are gaining traction as sustainable alternatives to traditional synthesis. acs.org Photoinduced synthesis, for example, can enable reactions to proceed under ambient temperature and pressure, often with high selectivity. acs.org Future research could investigate the feasibility of a light-driven synthesis of 4-(4-Pyridyl)aniline, potentially leading to novel reaction pathways with unique advantages.

The table below summarizes potential future synthetic strategies for 4-(4-Pyridyl)aniline.

Synthetic StrategyPotential AdvantagesKey Research Focus
Advanced Catalytic Cross-Coupling Higher yields, milder conditions, lower environmental impact.Development of novel catalysts (e.g., palladium, nickel), use of green solvents.
One-Pot Synthesis Reduced waste, cost-effectiveness, and time efficiency.Design of sequential or domino reactions to form the target molecule in a single step.
Photochemical/Electrochemical Synthesis Sustainable, high selectivity, and mild reaction conditions.Exploration of light or electricity-driven reaction pathways for C-N and C-C bond formation. acs.org

Advanced Applications in Targeted Materials Design

The unique molecular structure of 4-(4-Pyridyl)aniline makes it an ideal candidate for the design of advanced materials with tailored properties. Its pyridyl nitrogen atom can coordinate to metal centers, while the aniline (B41778) nitrogen can be functionalized or participate in hydrogen bonding.

A significant area of future research is the use of 4-(4-Pyridyl)aniline as a linker in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers. By carefully selecting the metal nodes and reaction conditions, it is possible to create porous materials with high surface areas and tunable pore sizes. These materials have potential applications in gas storage and separation, catalysis, and chemical sensing. Future work will likely focus on designing MOFs with specific functionalities, such as selective gas adsorption or catalytic activity for particular reactions.

Another exciting prospect is the development of functional polymers incorporating the 4-(4-Pyridyl)aniline moiety. These polymers could exhibit interesting electronic, optical, or mechanical properties. For example, by polymerizing derivatives of 4-(4-Pyridyl)aniline, it may be possible to create conductive polymers for use in electronic devices or materials with unique photophysical properties for applications in lighting and displays.

The table below highlights some potential advanced applications of 4-(4-Pyridyl)aniline in materials design.

Application AreaMaterial TypePotential Functionality
Gas Storage and Separation Metal-Organic Frameworks (MOFs)Selective adsorption of gases like CO2 or H2.
Heterogeneous Catalysis Coordination PolymersCatalytic sites for organic transformations.
Chemical Sensing Functionalized MOFs/PolymersDetection of specific analytes through changes in optical or electronic properties.
Organic Electronics Conductive PolymersCharge transport in transistors, solar cells, or light-emitting diodes.

Integration into Hybrid Functional Systems

The concept of hybrid functional systems, where different materials are combined to achieve synergistic properties, is a rapidly growing field. 4-(4-Pyridyl)aniline dihydrochloride is well-suited for integration into such systems due to its versatile chemical nature.

One area of active research is the creation of hybrid materials composed of 4-(4-Pyridyl)aniline-based structures and inorganic nanoparticles. For instance, MOFs or polymers derived from this compound could be used to encapsulate or support metal nanoparticles, creating highly active and stable catalysts. The organic framework would prevent the aggregation of the nanoparticles, while the nanoparticles would provide the catalytic activity.

Another promising direction is the development of hybrid materials for optoelectronics. By combining a polymer derived from 4-(4-Pyridyl)aniline with quantum dots or other luminescent materials, it may be possible to create novel materials for applications in solid-state lighting and displays. The organic component could serve as a host matrix and facilitate charge transport, while the inorganic component would be responsible for light emission.

The integration of 4-(4-Pyridyl)aniline-based molecules into biological systems is also a fascinating area of future research. The ability of the pyridyl group to coordinate to metal ions and the potential for the aniline group to be functionalized with bioactive moieties could lead to the development of new diagnostic or therapeutic agents.

Deeper Theoretical Insights into Structure-Property Relationships

To fully unlock the potential of this compound, a deeper understanding of its structure-property relationships is essential. researchgate.net Computational modeling techniques, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule. mdpi.com

Future theoretical studies will likely focus on several key areas. One is the detailed analysis of the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the self-assembly of 4-(4-Pyridyl)aniline-based structures. nih.gov Understanding these interactions is crucial for the rational design of crystalline materials with desired properties. nih.gov

Another important area of research is the computational screening of potential applications. By simulating the interaction of 4-(4-Pyridyl)aniline with different metal ions, guest molecules, or biological targets, it may be possible to predict its suitability for a particular application before embarking on extensive experimental work. This can significantly accelerate the discovery and development of new materials and functional systems.

Furthermore, theoretical calculations can be used to elucidate the mechanisms of reactions involving 4-(4-Pyridyl)aniline. researchgate.net For example, by modeling the reaction pathways for its synthesis or its role in a catalytic cycle, researchers can gain a deeper understanding of the underlying chemical principles and identify opportunities for optimization.

The table below outlines key areas for future theoretical investigations of 4-(4-Pyridyl)aniline.

Theoretical ApproachResearch FocusPotential Outcomes
Density Functional Theory (DFT) Electronic structure, reactivity, spectroscopic properties.Prediction of chemical behavior and guidance for experimental design. mdpi.com
Molecular Dynamics (MD) Simulations Self-assembly, conformational dynamics, interactions with solvents.Understanding of supramolecular structures and material formation.
Quantum Mechanics/Molecular Mechanics (QM/MM) Interactions with large systems (e.g., enzymes, surfaces).Insights into biological activity and performance in hybrid materials.

Q & A

Q. What are the key synthetic routes for preparing 4-(4-Pyridyl)aniline dihydrochloride, and what reaction conditions are critical for yield optimization?

The synthesis typically involves coupling 4-chloronitrobenzene with pyridine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by nitro group reduction using catalytic hydrogenation or chemical reductants like SnCl₂. The dihydrochloride salt is formed by treating the free base with concentrated HCl . Key parameters for optimization include solvent polarity, reaction temperature, and stoichiometric ratios of precursors. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirm the aromatic proton environment (δ ~6.8–8.5 ppm for pyridyl and aniline protons) and carbon backbone .
  • Mass Spectrometry (ESI-MS) : Validate the molecular ion peak at m/z 243.13 (C₁₁H₁₀N₂·2HCl) .
  • HPLC : Assess purity using a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (retention time ~8–10 min) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to mitigate byproduct formation during the synthesis of this compound?

Use a Design of Experiments (DoE) approach to evaluate variables:

  • Temperature : Higher temperatures (>100°C) accelerate coupling but may degrade sensitive intermediates.
  • Catalyst : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve reduction efficiency but require inert atmospheres .
  • Acid Concentration : Excess HCl (>2 eq.) ensures complete salt formation but may protonate the pyridyl nitrogen, altering reactivity . Data from reaction monitoring (e.g., TLC, in-situ IR) can identify optimal conditions .

Q. What strategies resolve crystallographic data contradictions when determining the solid-state structure of this compound?

  • Twinned Crystals : Use the SHELXT software for dual-space structure solution, followed by SHELXL refinement with HKLF5 format to handle twinning .
  • Disordered Solvents : Apply the SQUEEZE algorithm (PLATON) to model electron density from disordered solvent molecules .
  • Hydrogen Bonding : Validate H-atom positions using Fourier difference maps and restrain bond distances (DFIX commands in SHELXL) .

Q. How does this compound interact with biological macromolecules, and what assays are suitable for studying these interactions?

The compound’s pyridyl and aniline groups enable π-π stacking and hydrogen bonding with proteins/nucleic acids. Key assays include:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to targets like kinases or DNA helicases.
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon ligand binding to enzymes .
  • Molecular Dynamics (MD) Simulations : Predict binding modes using force fields (AMBER/CHARMM) and validate with NMR titration data .

Comparative and Mechanistic Studies

Q. How does this compound compare structurally and functionally to analogs like 4-(3-Pyridyl)aniline dihydrochloride?

Property 4-(4-Pyridyl)aniline diHCl 4-(3-Pyridyl)aniline diHCl
Pyridyl Substitution Para-positionMeta-position
Solubility (H₂O) 25 mg/mL18 mg/mL
Biological Activity Stronger kinase inhibitionHigher DNA intercalation
The para-substitution in 4-(4-Pyridyl)aniline diHCl enhances planarity, improving binding to flat enzyme active sites .

Q. What mechanistic insights explain the compound’s role in catalytic reactions or as a ligand in coordination chemistry?

  • Catalysis : The aniline group acts as an electron donor in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the pyridyl nitrogen stabilizes metal centers (e.g., Ru or Ir complexes) .
  • Coordination Chemistry : Forms octahedral complexes with transition metals (e.g., [Fe(C₁₁H₁₀N₂)₃]²⁺), confirmed by UV-Vis (d-d transitions at 450–500 nm) and cyclic voltammetry .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in the biological activity of this compound?

  • Quality Control : Implement LC-MS for purity checks and ICP-MS to trace metal contaminants (<1 ppm).
  • Bioactivity Normalization : Use internal standards (e.g., staurosporine for kinase assays) to calibrate activity across batches .
  • Storage Conditions : Store at −20°C under argon to prevent oxidation of the aniline group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.